molecular formula C6H7ClN2 B1272737 3-Amino-2-chloro-6-picoline CAS No. 39745-40-9

3-Amino-2-chloro-6-picoline

Cat. No. B1272737
CAS RN: 39745-40-9
M. Wt: 142.58 g/mol
InChI Key: SUMSBUDMYMYTLL-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-2-picoline, also known as 2-chloro-6-methylpyridin-3-amine or 6-chloro-2-methylpyridin-3-amine, is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.58 g/mol . This compound is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 3-Amino-6-chloro-2-picoline is InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 . The canonical SMILES representation is CC1=C(C=CC(=N1)Cl)N . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Amino-6-chloro-2-picoline has several computed properties. It has a molecular weight of 142.58 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 38.9 Ų . The compound is a pale-yellow to yellow-brown solid .

Scientific Research Applications

1. Synthesis of Nevirapine

3-Amino-2-chloro-6-picoline (CAPIC) serves as a strategic building block in synthesizing Nevirapine, a crucial medication for treating HIV. The process involves converting CAPIC into a bromo derivative, which is then used in producing Nevirapine. This synthesis method, utilizing inexpensive, commodity-based raw materials, is significant for potentially reducing the production cost of Nevirapine, enhancing its accessibility for HIV treatment (Longstreet et al., 2013).

2. In Coordination Chemistry

Research has explored the different coordination environments of iron(III) complexes involving 2-amino-6-picoline (a derivative of 3-Amino-2-chloro-6-picoline). These complexes demonstrate varied crystal structures and molecular geometries, which are essential in understanding the coordination chemistry and potential applications in materials science and catalysis (Tabatabaee et al., 2013).

3. Electron-Impact Induced Fragmentation Studies

The electron-impact-induced fragmentation of various substituted picolines, including 2-chloro- and 2-amino-6-picoline, has been studied. Understanding the fragmentation patterns of these compounds contributes to the field of mass spectrometry, aiding in the structural analysis of organic compounds, especially in pharmaceutical research and development (Keller et al., 1968).

4. Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) studies of 2-substituted picolines, including 2-amino-6-picoline, have been conducted. These studies reveal insights into the electronic structure and dynamics of molecules, crucial for understanding chemical properties and reactions. This research is particularly relevant in the fields of organic chemistry and materials science (Bell et al., 1965).

Safety And Hazards

3-Amino-6-chloro-2-picoline is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid breathing in dust, mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. In case of contact, wash with plenty of water .

properties

IUPAC Name

2-chloro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMSBUDMYMYTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370294
Record name 3-Amino-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloro-6-picoline

CAS RN

39745-40-9
Record name 3-Amino-2-chloro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Ciurla, A Puszko - Chemistry of Heterocyclic Compounds, 1996 - Springer
Three aminohalo-substituted α- and β-picolines, six dihalo-substituted α- and β-picolines, six dihalo-substituted α- and β-picoline N-oxides and six respective dihalo-4-nitropicoline N-…
Number of citations: 2 link.springer.com

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